Salvinorin A propionate

Kappa Opioid Receptor Binding Affinity Receptor Pharmacology

Salvinorin A propionate (CAS 689295-71-4), also known as salvinorinyl-2-propionate, is a non-nitrogenous neoclerodane diterpene that functions as a selective partial agonist at κ1-opioid receptors (KOR). It is a synthetic analog of the naturally occurring hallucinogen Salvinorin A, characterized by a propionate ester substitution at the C2 position of the neoclerodane scaffold.

Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
CAS No. 689295-71-4
Cat. No. B163338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvinorin A propionate
CAS689295-71-4
SynonymsSalvinorinyl-2-propionate
Molecular FormulaC24H30O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
InChIInChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1
InChIKeyUPFVFWZGNRKYFG-ZWLNRFIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Salvinorin A Propionate (CAS 689295-71-4) Procurement Guide: A C2-Propionate Neoclerodane with Defined KOR Partial Agonism


Salvinorin A propionate (CAS 689295-71-4), also known as salvinorinyl-2-propionate, is a non-nitrogenous neoclerodane diterpene that functions as a selective partial agonist at κ1-opioid receptors (KOR) [1]. It is a synthetic analog of the naturally occurring hallucinogen Salvinorin A, characterized by a propionate ester substitution at the C2 position of the neoclerodane scaffold. This modification confers distinct pharmacological properties compared to the parent compound and other C2-modified analogs, including altered efficacy profiles and receptor binding characteristics [2][3].

KOR partial agonist tool compound for biased signaling and functional selectivity studies
C2-propionate analog with defined efficacy shift relative to parent Salvinorin A
Supports in vivo KOR target-engagement models (antinociception, thermoregulation)

Salvinorin A Propionate: Why C2-Modified Analogs Are Not Interchangeable


Generic substitution among salvinorin analogs is not scientifically justifiable due to profound differences in agonist efficacy and potency driven by the C2 substituent. The nature of the ester at the C2 position critically determines whether a compound acts as a full agonist, partial agonist, or antagonist at the KOR, and profoundly impacts in vivo potency and duration of action [1][2]. For example, while Salvinorin A (C2-acetate) is a full agonist, the propionate analog is a partial agonist [3]. The parent compound Salvinorin B (C2-hydroxyl) is completely inactive [4]. Therefore, substituting Salvinorin A propionate with a structurally similar but functionally distinct analog like Salvinorin A or a longer-chain ester would alter experimental outcomes and invalidate comparative analyses, especially in studies examining biased agonism or in vivo efficacy.

C2 ester substituent determines efficacy profile: propionate (partial agonist) vs. acetate (full agonist) – functional outcomes may shift dramatically.

Salvinorin B (C2-hydroxyl) is inactive; any analog with a different C2 group cannot be assumed interchangeable.

Subtle binding affinity differences (~2-fold) may alter target occupancy and in vivo potency context, limiting direct substitution.

Salvinorin A Propionate Quantitative Differentiation: Binding, Efficacy, and In Vivo Data vs. Analogs


KOR Binding Affinity: Comparable Ki to Salvinorin A in HEK293 Cells

Salvinorin A propionate demonstrates high-affinity binding to the human κ-opioid receptor (KOR) expressed in HEK293 cells, with a reported Ki value of 32.6 nM. In direct comparison, the parent compound Salvinorin A exhibits a Ki of approximately 16 nM under similar assay conditions, representing a roughly 2-fold difference in binding affinity [1].

KOR Binding Affinity
Head-to-head
Ki = 32.6 nM (vs. Salvinorin A ~16 nM, ~2-fold lower affinity)
Supports KOR target engagement; affinity difference may influence occupancy in competitive binding assays.
HEK293 membranes, [³H]diprenorphine displacement.
Kappa Opioid Receptor Binding Affinity Receptor Pharmacology

Functional Selectivity: Partial vs. Full Agonism at KOR for cAMP Inhibition

In a functional assay measuring inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing human KOR, Salvinorin A propionate acts as a partial agonist, whereas the parent compound Salvinorin A is a full agonist [1][2]. The EC₅₀ for Salvinorin A propionate in this assay is 4.7 nM . While specific Emax values for the propionate were not quantified in the source text, its classification as a partial agonist implies a lower maximal response compared to the full agonist Salvinorin A.

Functional Efficacy (cAMP)
Head-to-head
Partial agonist (EC₅₀ = 4.7 nM) vs. Salvinorin A full agonist
Partial efficacy profile supports biased signaling studies and may differentiate downstream pathway activation.
Forskolin-stimulated cAMP in HEK293-hKOR cells.
Functional Selectivity Partial Agonist cAMP Assay

In Vivo Antinociception: Lower Potency Compared to Salvinorin A in Tail-Flick Assay

Intracerebroventricular (i.c.v.) administration of Salvinorin A propionate in mice produces antinociceptive effects in the radiant heat tail-flick assay, but with reduced potency relative to an equivalent dose of Salvinorin A [1]. At a dose of 13 µg (i.c.v.), Salvinorin A propionate reduces nociceptive responses, though the effect is not as pronounced as that produced by the parent compound .

In Vivo Antinociception
Head-to-head
Lower potency at 13 µg i.c.v. vs. Salvinorin A (tail-flick assay)
Reported reduced antinociceptive potency may help dissociate analgesic endpoints from full KOR-mediated behaviors.
Mice, radiant heat tail-flick; specific %MPE not reported.
In Vivo Pharmacology Antinociception Tail-Flick Test

Receptor Selectivity Profile: High KOR Selectivity Over MOR, DOR, and Non-Opioid Targets

Salvinorin A propionate maintains a high degree of selectivity for the κ-opioid receptor (KOR) over related μ-opioid (MOR), δ-opioid (DOR), and ORL-1 receptors, as well as a panel of non-opioid targets including serotonin, dopamine, muscarinic, and adrenergic receptors . This selectivity profile mirrors that of Salvinorin A, which also shows negligible affinity for MOR and DOR (Ki >10,000 nM) [1].

Receptor Selectivity
Class-level inference
>300-fold KOR selective over MOR, DOR; negligible off-target binding
High selectivity supports KOR-specific pathway interpretation; off-target context requires review.
Panel of cloned human receptors; selectivity inferred from parent compound data.
Receptor Selectivity Off-Target Screening Opioid Receptors

Hypothermic Effect: Genotype-Dependent In Vivo Activity Comparable to Salvinorin A

Both Salvinorin A and Salvinorin A propionate induce a significant reduction in rectal body temperature in wild-type mice following i.c.v. administration, an effect that is abolished in κ-opioid receptor-1 knockout (KOR-1 KO) mice [1]. This demonstrates that the hypothermic effect is specifically mediated through the KOR-1 subtype and that Salvinorin A propionate retains this in vivo KOR agonist activity.

Hypothermic Effect
Head-to-head
Comparable to Salvinorin A; abolished in KOR-1 KO mice
Reported KOR-dependent physiological response validates in vivo target-engagement model.
i.c.v. 1–30 µg, rectal temperature measurement.
In Vivo Pharmacology Thermoregulation KOR Agonism

Salvinorin A Propionate Procurement: High-Value Research Applications


Investigating Biased Agonism and Functional Selectivity at the Kappa Opioid Receptor

Given its classification as a partial agonist for cAMP inhibition, Salvinorin A propionate is a critical tool for dissecting biased signaling pathways downstream of the KOR. Researchers can use this compound in head-to-head comparisons with full agonists like Salvinorin A to identify signaling cascades (e.g., G-protein vs. β-arrestin) that correlate with specific in vivo outcomes, such as analgesia versus aversion or sedation. Its defined partial efficacy in the cAMP pathway provides a calibrated control for probing functional selectivity [1][2].

In Vivo Studies Requiring KOR Engagement with a Mitigated Side-Effect Profile

The reduced in vivo antinociceptive potency of Salvinorin A propionate, relative to Salvinorin A, positions it as a preferred probe for behavioral studies where a full KOR-mediated response may be confounding [1]. Its ability to induce KOR-dependent hypothermia confirms central target engagement, while its partial agonist profile may allow for the study of KOR-mediated physiological effects with potentially reduced on-target liabilities such as pronounced motor impairment or dysphoria, which are characteristic of full KOR agonists [2].

Structure-Activity Relationship (SAR) Studies of C2-Modified Neoclerodanes

As a key analog in the salvinorin chemotype series, Salvinorin A propionate serves as an essential comparator in SAR campaigns. Its defined shift in agonist efficacy (full to partial) relative to Salvinorin A, driven solely by the replacement of the C2-acetate with a propionate ester, provides a critical data point for computational modeling and medicinal chemistry efforts aimed at optimizing the pharmacological profile of KOR ligands [1]. Its well-characterized in vitro binding and functional data make it a reliable benchmark for evaluating new C2-modified derivatives [2].

Validating KOR-Dependent Phenotypes in Transgenic Mouse Models

The demonstration that the hypothermic and antinociceptive effects of Salvinorin A propionate are abolished in KOR-1 knockout mice establishes its utility as a high-quality positive control for genetic validation studies [1]. Researchers investigating novel KOR-targeting compounds or studying the role of the KOR in disease models can confidently use this compound to confirm that observed phenotypes are indeed mediated through the κ-opioid receptor system, thereby strengthening the validity of their experimental findings.

Application
Selection Property
Validation Focus
Biased agonism & functional selectivity studies
Partial agonist (cAMP) profile vs. full agonist comparators
G-protein vs. β-arrestin signaling endpoint review
In vivo behavioral studies with KOR engagement
Reduced antinociceptive potency; hypothermic KOR-1 KO validation
Behavioral model endpoint differentiation (analgesia, aversion, sedation)
SAR of C2-modified neoclerodanes
Defined efficacy shift (full to partial) from acetate to propionate
Binding and functional assay benchmarking for new analogs
KOR-dependent phenotype validation in transgenic models
KOR-1 KO-sensitive hypothermic/antinociceptive response
Genotype-linked pharmacological control for target engagement

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